molecular formula C14H8ClNO3S B3479943 (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B3479943
M. Wt: 305.7 g/mol
InChI Key: ORRXLFZJXFPOJA-KPKJPENVSA-N
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Description

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by a thiazolidine ring fused with a furan ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2,4-thiazolidinedione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-cancer properties. The compound has shown promise in inhibiting certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: Due to its unique structural properties, it is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound may also interact with nuclear receptors, modulating gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the presence of a furan ring and a chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other thiazolidinediones.

Properties

IUPAC Name

(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3S/c15-9-3-1-2-8(6-9)11-5-4-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRXLFZJXFPOJA-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

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